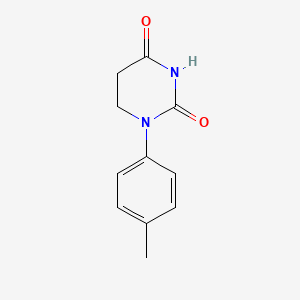
1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the p-tolyl group in the structure enhances its chemical properties, making it a valuable compound in various scientific research fields.
準備方法
The synthesis of 1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione can be achieved through several synthetic routes. One common method involves the Biginelli reaction, which is a three-component condensation reaction of an aldehyde, a β-keto ester, and urea. The reaction is typically carried out under acidic conditions, and the use of catalysts such as Lewis acids can enhance the reaction efficiency. Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The p-tolyl group can undergo electrophilic substitution reactions, such as nitration and halogenation, to introduce different functional groups into the molecule. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is studied for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as cyclin-dependent kinases, which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit viral replication.
類似化合物との比較
1-(P-Tolyl)dihydropyrimidine-2,4(1H,3H)-dione can be compared with other similar compounds, such as:
Dihydropyrimidine-2,4(1H,3H)-dione: Lacks the p-tolyl group, which may result in different chemical and biological properties.
1-(Phenyl)dihydropyrimidine-2,4(1H,3H)-dione: The presence of a phenyl group instead of a p-tolyl group can alter the compound’s reactivity and biological activity.
1-(P-Tolyl)pyrimidine-2,4(1H,3H)-dione: The absence of the dihydro moiety can affect the compound’s stability and reactivity. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
1-(4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-8-2-4-9(5-3-8)13-7-6-10(14)12-11(13)15/h2-5H,6-7H2,1H3,(H,12,14,15) |
InChIキー |
MXQDDDJFLOQUQZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


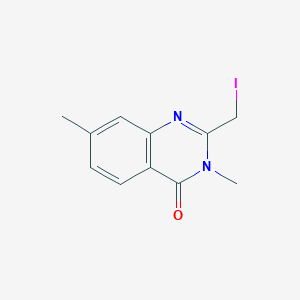
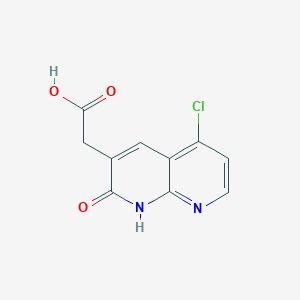

![2-oxo-2-[(2-thienylmethyl)amino]Acetic acid](/img/structure/B13887137.png)
![tert-butyl N-[1-[(2-bromoacetyl)-cyclopentylamino]propan-2-yl]carbamate](/img/structure/B13887138.png)

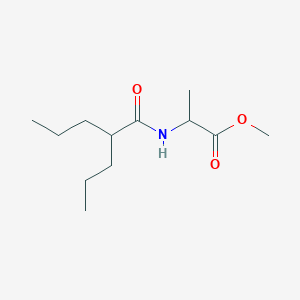
![4-bromo-2-[2-(dimethylamino)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13887170.png)
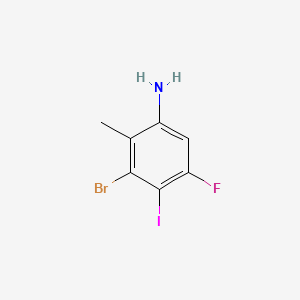
![4-azido-2-hydroxy-N-[(3,4,5,6-tetrahydroxyoxan-2-yl)methyl]benzamide](/img/structure/B13887175.png)

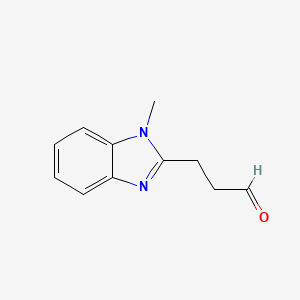
![{6-methyl-4H,5H,6H-cyclopenta[d][1,2]oxazol-3-yl}methanol](/img/structure/B13887199.png)
![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)
